molecular formula C22H26N4O2S B11617611 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide

Cat. No.: B11617611
M. Wt: 410.5 g/mol
InChI Key: OENSZQPBRXIPLS-AFUMVMLFSA-N
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Description

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide is a complex organic compound with a unique structure that includes a cyano group, a tetrahydrothieno[2,3-c]pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrothieno[2,3-c]pyridine ring, introduction of the cyano group, and subsequent functionalization to introduce the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the tetrahydrothieno[2,3-c]pyridine ring and the combination of functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-2-[(E)-1-phenylethylideneamino]oxyacetamide

InChI

InChI=1S/C22H26N4O2S/c1-14(15-9-7-6-8-10-15)25-28-13-18(27)24-20-17(12-23)16-11-21(2,3)26-22(4,5)19(16)29-20/h6-10,26H,11,13H2,1-5H3,(H,24,27)/b25-14+

InChI Key

OENSZQPBRXIPLS-AFUMVMLFSA-N

Isomeric SMILES

C/C(=N\OCC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C#N)/C3=CC=CC=C3

Canonical SMILES

CC(=NOCC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C#N)C3=CC=CC=C3

Origin of Product

United States

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